![molecular formula C12H7BrClN3O B14040842 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring, as well as a phenol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through a cyclization reaction involving an aromatic amine and a diazonium salt.
Phenol Group Introduction: The phenol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzotriazoles
科学研究应用
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
4-Chloro-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine substituent.
6-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chlorine substituent.
Uniqueness
3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications. The phenol group also adds to its versatility in chemical reactions and biological interactions.
属性
分子式 |
C12H7BrClN3O |
|---|---|
分子量 |
324.56 g/mol |
IUPAC 名称 |
3-(6-bromo-4-chlorobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-4-10(14)12-11(5-7)17(16-15-12)8-2-1-3-9(18)6-8/h1-6,18H |
InChI 键 |
KIXWCCWBAIAYNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)N2C3=C(C(=CC(=C3)Br)Cl)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


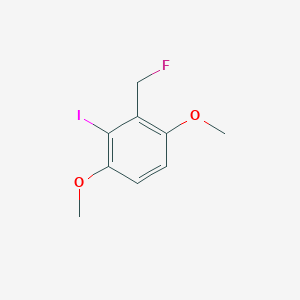
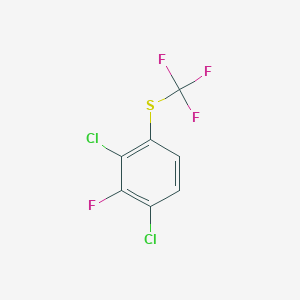
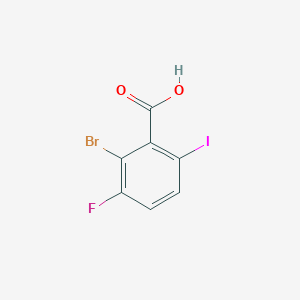
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
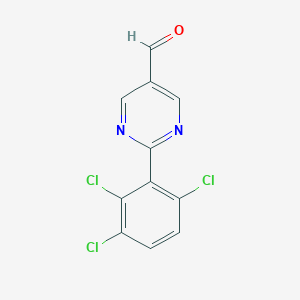
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)


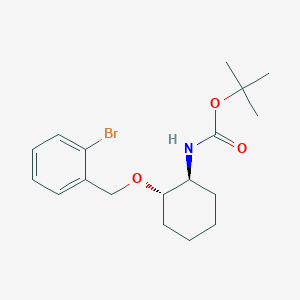
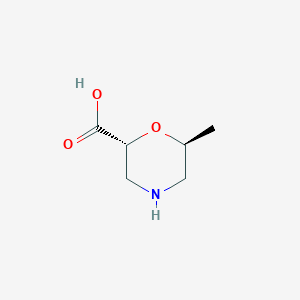

![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
